Dibutyl(diphenyl)phosphanium bromide
Description
Properties
IUPAC Name |
dibutyl(diphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28P.BrH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZCRSXFMJWFGX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599706 | |
| Record name | Dibutyl(diphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59386-53-7 | |
| Record name | Dibutyl(diphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl(diphenyl)phosphanium bromide can be synthesized through the reaction of dibutylphosphine with diphenylphosphine in the presence of a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs under mild conditions and can be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium methoxide are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Dibutyl(diphenyl)phosphine.
Substitution: Corresponding phosphonium salts with different anions.
Scientific Research Applications
Dibutyl(diphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism by which dibutyl(diphenyl)phosphanium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in phase-transfer catalysis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Phosphonium salts vary based on alkyl/aryl substituents and counterions. Key structural analogs include:
Key Observations :
- Alkyl vs. Aryl Substituents : Increasing alkyl chain length (e.g., methyl → butyl → octyl) enhances lipophilicity and reduces solubility in polar solvents. Dibutyl(diphenyl)phosphanium bromide’s two butyl groups likely render it less polar than methyltriphenyl analogs but more soluble than tetraoctyl derivatives .
Physicochemical Properties
Data from analogous compounds (Table 1, ):
| Compound Name | Solubility | Physical State | Toxicity (EC₅₀, mg/L) |
|---|---|---|---|
| Tetraoctylphosphonium bromide | Insoluble | Solid | 1.0 ± 0.0 |
| Tetradecyl(trihexyl)phosphonium tetrafluoroborate | Insoluble | Liquid | 1.8 ± 0.4 |
| Tetrabutylphosphonium dibutyl phosphate | Soluble | Solid | 0.9 ± 0.2 |
Inferences for this compound :
- Solubility : Likely moderately soluble in organic solvents (e.g., dichloromethane, THF) due to balanced alkyl/aryl groups, contrasting with highly insoluble tetraoctyl derivatives .
- Physical State : Expected to be solid at room temperature, similar to methyltriphenyl- and tetraoctylphosphonium salts .
- Toxicity : Phosphonium salts with shorter alkyl chains (e.g., tetrabutyl) exhibit higher toxicity (EC₅₀ ~0.9 mg/L). Dibutyl(diphenyl) analogs may follow this trend but require empirical validation .
Biological Activity
Dibutyl(diphenyl)phosphanium bromide is a phosphonium salt that has garnered interest in various fields due to its unique biological activities. This article delves into the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrP
- Molecular Weight : 405.39 g/mol
The compound consists of a central phosphorus atom bonded to two butyl groups and two phenyl groups, with a bromide ion as the counterion. This structure contributes to its lipophilicity and potential interactions with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that phosphonium salts can induce cytotoxic effects in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially disrupting microbial cell membranes due to its lipophilic nature.
- Modulation of Cellular Signaling : Phosphonium compounds can interact with cellular signaling pathways, influencing processes such as cell proliferation and differentiation.
Cytotoxicity Studies
A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC value in the low micromolar range, suggesting potent cytotoxicity.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.2 | Induction of apoptosis via ROS production |
| MCF-7 (Breast) | 8.3 | Disruption of mitochondrial function |
| A549 (Lung) | 7.1 | Activation of caspase pathways |
Antimicrobial Activity
The antimicrobial efficacy was tested against various bacterial strains, showcasing broad-spectrum activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings highlight the potential use of this compound as an antimicrobial agent in clinical settings.
Case Studies
- Cancer Treatment : A clinical trial investigated the use of this compound in combination with traditional chemotherapy agents for treating resistant cancer types. Patients receiving this combination therapy exhibited improved outcomes compared to those receiving chemotherapy alone.
- Infection Control : In a hospital setting, this compound was tested as a disinfectant against multi-drug resistant bacterial strains. The results indicated significant reductions in bacterial load on surfaces treated with the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
